N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative characterized by a central bicyclic thieno[3,2-d]pyrimidin-4-one scaffold substituted with a 2,5-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with an n-butyl chain.
Properties
IUPAC Name |
N-butyl-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-4-5-9-21-17(24)12-27-20-22-15-8-10-26-18(15)19(25)23(20)16-11-13(2)6-7-14(16)3/h6-8,10-11H,4-5,9,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJFDRYVJRTIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(C(=O)N1C3=C(C=CC(=C3)C)C)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C₁₈H₂₃N₃O₂S. Its structure includes a thieno-pyrimidine core, which is known for diverse pharmacological activities.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 4 |
These results indicate that the compound exhibits notable antibacterial and antifungal properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida strains .
Anticancer Activity
In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines have demonstrated that N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide possesses significant anticancer activity. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: A549 Cell Line
A study evaluated the effects of the compound on the A549 cell line. The following results were obtained:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 65 |
| 50 | 30 |
At a concentration of 50 µM, cell viability decreased significantly to 30%, indicating strong cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be attributed to its structural features. Modifications on the thieno-pyrimidine scaffold have been shown to enhance antimicrobial potency. For instance:
- Substituent Variations : Introduction of halogen groups on the phenyl ring has been correlated with increased lipophilicity and improved cellular penetration.
- Sulfanyl Group : The presence of the sulfanyl moiety contributes to the compound's reactivity with microbial targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural differences and molecular properties of analogous compounds:
*Inferred from structural similarity to .
†Estimated based on .
Pharmacological and Functional Differences
- Target Compound vs. The ethoxy group may enhance lipophilicity but reduce aqueous solubility.
- Target Compound vs. 7-Phenyl Derivative (): The 7-phenyl substitution in introduces additional steric bulk, which could hinder binding to flat enzymatic pockets but improve selectivity for specific kinases.
- Target Compound vs. 3,5-Dimethylphenyl Analogue (): The 3,5-dimethylphenyl isomer (vs. 2,5-dimethyl in the target) may alter binding kinetics due to differences in steric hindrance and electronic effects.
- Target Compound vs.
Q & A
Q. What synthetic methodologies are recommended for preparing N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
A robust synthetic route involves palladium-catalyzed reductive cyclization reactions using formic acid derivatives as CO surrogates to construct the thieno[3,2-d]pyrimidin-4-one core . Key steps include:
- Thiolation : Introduce the sulfanyl group via nucleophilic substitution under anhydrous conditions (e.g., using NaH in DMF).
- Acetamide Coupling : React the intermediate with N-butyl bromoacetamide in the presence of a base like K₂CO₃ to form the final acetamide linkage.
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Q. How should researchers characterize the compound’s purity and structural integrity?
Employ a multi-technique approach:
- NMR Spectroscopy : Confirm regiochemistry of the 2,5-dimethylphenyl group (¹H NMR: aromatic protons at δ 6.8–7.2 ppm) and the N-butyl chain (δ 0.9–1.6 ppm) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to verify purity ≥98% .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]⁺ expected at m/z 485.15).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or structural analogs. Methodological solutions include:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing the N-butyl group with cyclohexyl) to isolate pharmacophore contributions .
- Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify outliers .
Q. What computational strategies are effective for predicting binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina with homology models of kinases (e.g., EGFR) to map interactions between the pyrimidinone core and ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the acetamide side chain in hydrophobic pockets .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate against experimental IC₅₀ values.
Q. How should the crystal structure be determined, and what insights can molecular packing provide?
- Data Collection : Use a Bruker SMART APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect reflections at 100 K .
- Structure Refinement : Solve via direct methods (SHELXS-97) and refine with SHELXL-2016 (R₁ < 0.05 for I > 2σ(I)) .
- Packing Analysis : Identify π-π stacking between pyrimidinone rings (3.5–4.0 Å) and hydrogen bonds (N–H⋯O, 2.8 Å) stabilizing the lattice .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles?
- Thermal Analysis : Perform differential scanning calorimetry (DSC) at 10°C/min to confirm melting points (literature range: 180–185°C) .
- Solubility Studies : Use shake-flask method in PBS (pH 7.4) and DMSO, comparing results with analogs like N-(3-chlorophenyl) derivatives .
Methodological Optimization
Q. What strategies improve yield in large-scale synthesis?
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for cyclization efficiency (≥15% yield improvement observed with PdCl₂(PPh₃)₂) .
- Microwave Assistance : Reduce reaction time (2 hours vs. 24 hours) for thiolation steps using a CEM Discover reactor .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
